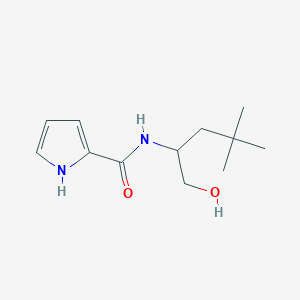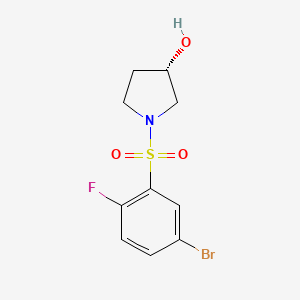![molecular formula C12H11F3N2O3S B6641686 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile](/img/structure/B6641686.png)
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile is a complex organic compound featuring a trifluoromethyl group, a benzonitrile moiety, and a hydroxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Benzonitrile Formation: The benzonitrile moiety is introduced through cyanation reactions, often using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Materials Science: Explored for its properties in the development of advanced materials, including polymers and coatings.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability, while the sulfonyl and nitrile groups contribute to its binding affinity and specificity. The hydroxypyrrolidine ring can form hydrogen bonds, further stabilizing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the trifluoromethyl and sulfonyl groups, resulting in different chemical properties and biological activities.
2-(Trifluoromethyl)benzonitrile:
4-(Hydroxypyrrolidin-1-yl)sulfonylbenzonitrile: Similar but without the trifluoromethyl group, leading to differences in lipophilicity and bioactivity.
Uniqueness
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl and nitrile groups contribute to its binding affinity and specificity in biological systems.
This compound’s unique structural features make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S/c13-12(14,15)11-5-10(2-1-8(11)6-16)21(19,20)17-4-3-9(18)7-17/h1-2,5,9,18H,3-4,7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUGROWYGWSDS-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)S(=O)(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6641612.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide](/img/structure/B6641620.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![3-[3-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6641636.png)
![2-(1-hydroxycyclopentyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6641640.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]acetamide](/img/structure/B6641655.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)
![N-(furan-2-ylmethyl)-2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B6641665.png)
![[(2R)-1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641675.png)

![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6641696.png)
![2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641702.png)
